molecular formula C9H9FN2O4 B12278036 2-Fluoro-5-nitro-DL-phenylalanine

2-Fluoro-5-nitro-DL-phenylalanine

Cat. No.: B12278036
M. Wt: 228.18 g/mol
InChI Key: NNAGQZXZYAZDHQ-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitro-DL-phenylalanine is a synthetic amino acid derivative that features both fluorine and nitro functional groups on the phenyl ringThe incorporation of fluorine into organic molecules can significantly alter their chemical and biological properties, making fluorinated compounds valuable in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-nitro-DL-phenylalanine typically involves multi-step organic reactions. One common method includes the nitration of 2-fluoro-DL-phenylalanine, where the nitro group is introduced into the aromatic ring. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid as catalysts .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must be optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-nitro-DL-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Fluoro-5-nitro-DL-phenylalanine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: Incorporated into peptides and proteins to study their structure and function.

    Medicine: Potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2-Fluoro-5-nitro-DL-phenylalanine exerts its effects is primarily through its interaction with biological molecules. The fluorine atom can influence the compound’s binding affinity and specificity to enzymes and receptors. The nitro group can participate in redox reactions, affecting the compound’s reactivity and stability. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-5-nitro-DL-phenylalanine is unique due to the presence of both fluorine and nitro groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H9FN2O4

Molecular Weight

228.18 g/mol

IUPAC Name

2-amino-3-(2-fluoro-5-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H9FN2O4/c10-7-2-1-6(12(15)16)3-5(7)4-8(11)9(13)14/h1-3,8H,4,11H2,(H,13,14)

InChI Key

NNAGQZXZYAZDHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CC(C(=O)O)N)F

Origin of Product

United States

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